molecular formula C17H12BrN5S B2997947 6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891093-69-9

6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2997947
CAS No.: 891093-69-9
M. Wt: 398.28
InChI Key: IEVNILOLVIDRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a novel chemical entity designed for advanced pharmaceutical and biochemical research. This compound features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities and strong dipole moment that facilitates specific target binding . The molecular structure is strategically substituted at the 6-position with a 4-bromophenyl group, enhancing potential for π-π stacking interactions with biological targets, and at the 3-position with a (pyridin-2-ylmethyl)thio moiety, introducing hydrogen-bonding capabilities and metal-coordination potential . The [1,2,4]triazolo[4,3-b]pyridazine scaffold is of significant interest in drug discovery, with recent research highlighting its application as a promising chemical class for developing bromodomain and extraterminal (BET) inhibitors, particularly targeting BRD4 for cancer therapeutics . The presence of the triazole ring fused with pyridazine creates a pharmacophore that is a cyclic analog of thiosemicarbazides, often associated with diverse biological profiles . The specific incorporation of a bromine atom offers a synthetic handle for further structure-activity relationship (SAR) exploration via cross-coupling reactions, while the sulfur atom in the thioether linkage can be metabolized, potentially influencing the compound's pharmacokinetic properties. This compound is intended for research applications only, including but not limited to: use as a reference standard in biological screening assays, investigation of kinase inhibition pathways, exploration of epigenetic target modulation, and as a key intermediate in the synthetic elaboration of novel triazolopyridazine libraries for the development of potential oncological and infectious disease therapeutics. This product is strictly for laboratory research use by trained professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-(4-bromophenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)15-8-9-16-20-21-17(23(16)22-15)24-11-14-3-1-2-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVNILOLVIDRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Introduction of the Bromophenyl Group: This step might involve a halogenation reaction using bromine or a brominating agent.

    Attachment of the Pyridin-2-ylmethylthio Group: This can be done through nucleophilic substitution reactions where a thiol group reacts with a pyridine derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the bromophenyl group or the triazolopyridazine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, or halides under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Key Research Findings and Trends

Substituent-Driven Selectivity :

  • Electron-withdrawing groups (e.g., bromo, chloro) at position 6 enhance PDE4 affinity, while bulky groups (e.g., tetrahydrofuran-3-yloxy) improve isoform selectivity .
  • Pyridinylmethylthio moieties (as in the target compound) are underrepresented in GABAA modulators, which favor triazolylmethoxy or fluorophenyl groups .

Therapeutic Potential: PDE4 inhibitors are promising for COPD and psoriasis, whereas GABAA modulators target anxiety and epilepsy.

Synthetic Challenges :

  • Bromophenyl incorporation may require palladium-catalyzed cross-coupling, as seen in related triazinyl-pyridin-2-yl indole syntheses .

Data Tables

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability (t½, min)
Target Compound 3.8 <0.1 >60 (estimated)
6-(Furan-2-yl) Analogue 2.5 0.5 45

Biological Activity

6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazolopyridazine core, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Triazolopyridazine Core : Achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
  • Bromophenyl Group Introduction : Conducted via halogenation reactions using bromine or brominating agents.
  • Attachment of the Pyridin-2-ylmethylthio Group : Accomplished through nucleophilic substitution reactions where a thiol reacts with a pyridine derivative.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that it modulates enzyme or receptor activity through specific binding interactions. Potential targets include proteins involved in signaling pathways and metabolic processes.

Antitumor Activity

Recent studies have indicated that compounds similar to 6-(4-Bromophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant antitumor activity. For instance, derivatives bearing similar structural motifs have shown promising results against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported an IC50 value of 0.83 ± 0.07 μM against A549 cells for a related compound .

Enzyme Inhibition

The compound may also act as an inhibitor for specific kinases involved in cancer progression. For example, related compounds have demonstrated inhibitory activity against c-Met kinase at nanomolar levels (IC50 = 48 nM), suggesting a potential role in targeted cancer therapy .

Case Studies

Study Compound Cell Line IC50 Value (μM) Mechanism
Study 122iA5490.83 ± 0.07c-Met inhibition
Study 222iMCF-70.15 ± 0.08c-Met inhibition
Study 322iHeLa2.85 ± 0.74c-Met inhibition

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the bromophenyl substituent and the pyridin-2-ylmethylthio group enhances its binding affinity and specificity towards biological targets.

Q & A

Q. What synthetic methodologies are optimal for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol can promote clean oxidative ring closure at room temperature, yielding the triazolo-pyridazine heterocycle in high purity (73% yield in analogous systems) . Alternative routes involve transition-metal catalysis or cyclization with reagents like triethyl orthoacetate . Key steps include controlling reaction time (3–24 hours) and solvent choice to minimize byproducts.

Q. How can researchers validate the purity and structural identity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
  • X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation .

Q. What safety precautions are critical when handling this compound in the lab?

Although specific hazard data for this compound is limited, structurally similar triazolopyridazines require:

  • PPE : Nitrile gloves, chemical-resistant lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particulates.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the primary biological targets associated with [1,2,4]triazolo[4,3-b]pyridazine derivatives?

This scaffold is linked to inhibition of:

  • Protein kinases (e.g., c-Met, Pim-1), with IC50 values in the nanomolar range .
  • Phosphodiesterase 4 (PDE4) , where substituents on the phenyl and pyridazine moieties dictate isoform selectivity (PDE4A/B/C/D) .
  • GABAA receptors , particularly α2/α3 subunits, for anxiolytic effects without sedation (e.g., TPA023 analog) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against c-Met kinase?

  • Core modifications : Introduce electron-withdrawing groups (e.g., 4-Bromophenyl) to enhance π-π stacking in the kinase hinge region .
  • Side-chain variations : Replace the pyridin-2-ylmethylthio group with bulkier substituents (e.g., morpholinylethyl) to improve hydrophobic interactions .
  • Assay conditions : Use in vitro kinase assays (ADP-Glo™) and cellular models (MET-amplified cancer lines) to correlate IC50 with antiproliferative activity .

Q. What experimental strategies address discrepancies in bioassay data across different studies?

  • Buffer optimization : Vary Mg²⁺/ATP concentrations in kinase assays to mimic physiological conditions .
  • Cell line validation : Confirm target expression (e.g., MET mRNA/protein levels) using qRT-PCR and Western blotting .
  • Control compounds : Include reference inhibitors (e.g., SGX-523 for c-Met) to benchmark activity and validate assay reproducibility .

Q. How can molecular docking elucidate this compound’s selectivity for PDE4 isoforms?

  • PDB templates : Use PDE4B (PDB: 1XOM) or PDE4D (PDB: 3G4G) crystal structures for docking simulations.
  • Key interactions : The catechol diether moiety on the 6-phenyl group forms hydrogen bonds with Gln-443 (PDE4B) or Tyr-329 (PDE4D), explaining isoform selectivity .
  • Free energy calculations : MM-GBSA scoring can predict binding affinities (ΔG) to prioritize analogs .

Q. What in vivo models are suitable for evaluating its anxiolytic potential without sedation?

  • Rodent models : Use the elevated plus maze and stress-induced hyperthermia (SIH) paradigms to measure anxiolytic effects.
  • Dose optimization : Compare plasma exposure (AUC) and brain penetration (Kp,uu) to establish a therapeutic index. TPA023 analogs show efficacy at 1–10 mg/kg (po) without motor impairment .

Q. How does cross-reactivity with off-target enzymes (e.g., other PDEs) impact therapeutic development?

  • Panels : Screen against 21 PDE family members (PDE1–11) to quantify selectivity.
  • Mitigation : Introduce steric hindrance (e.g., 3,5-difluoro substitution) to reduce PDE10A/PDE11A affinity .
  • Toxicity profiling : Assess cardiovascular effects (PDE3 inhibition) and retinal toxicity (PDE6 inhibition) in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.